3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate
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Overview
Description
3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzyl group attached to a benzo[d][1,2,3]triazin-4(3H)-one core, which is further modified with an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-(2-iodophenyl)-3-aryltriaz-1-enes as starting materials. These compounds undergo a Pd(0)-catalyzed carbonylative annulation reaction in the presence of carbon monoxide to yield 3-arylbenzo[d][1,2,3]triazin-4(3H)-ones . The reaction is carried out under mild conditions, typically at room temperature, and provides high selectivity and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,2,3]triazin-4(3H)-one oxides, while reduction can produce benzo[d][1,2,3]triazin-4(3H)-one derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating neurodegenerative diseases such as Alzheimer’s.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the brain . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound has been studied for its anti-Alzheimer properties.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Known for their antimicrobial activity.
Uniqueness
3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate stands out due to its specific structural features and the presence of the benzyl and acetate groups, which confer unique chemical and biological properties. Its ability to inhibit cholinesterase enzymes with high selectivity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases.
Properties
IUPAC Name |
acetic acid;3-benzyl-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVHVOHLPZDJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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